2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone
Overview
Description
2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C8H13N3O. It is characterized by the presence of an isocyano group (-NC) attached to an ethanone moiety, which is further linked to a 4-methylpiperazin-1-yl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of 4-methylpiperazine with an appropriate cyano-containing reagent
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the piperazine ring.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products can include primary or secondary amines.
Substitution products may result in various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and binding interactions.
Industry: The compound is used in the production of fluorescent materials and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved can vary, but often include interactions with amino acids in the enzyme's active site.
Comparison with Similar Compounds
2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone is structurally similar to other compounds containing piperazine and cyano groups. Some similar compounds include:
N-isocyanoacetyl-N'-methylpiperazine
2-(4-methylpiperazin-1-yl)acetonitrile
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups, which allows for unique reactivity and applications in various fields.
Properties
IUPAC Name |
2-isocyano-1-(4-methylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-9-7-8(12)11-5-3-10(2)4-6-11/h3-7H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILFKCBKYQQRHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217979 | |
Record name | 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67685-95-4 | |
Record name | 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067685954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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